Progesterone 3-biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

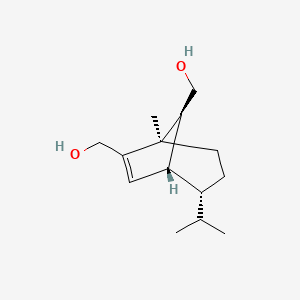

Progesterone, along with pregnenolone, is the biosynthetic precursor of all other steroid hormones. Progesterone is synthesized from cholesterol by the sequential action of desmolase in the mitochondria, which produces pregnenolone, followed by Δ The main function of progesterone is to prepare the uterine lining for implantation of a fertilized ovum and to maintain pregnancy. Measurement of serum or plasma progesterone levels are used as an index to monitor ovulation and investigate luteal function. Progesterone 3-biotin is an affinity probe that allows progesterone to be detected or immobilized using the biotin ligand.

Scientific Research Applications

Bioidentical Hormones in Menopause Management

Bioidentical hormones, including Progesterone 3-biotin, are used in managing menopause and associated health risks. Research highlights differences in safety and efficacy between synthetic and bioidentical hormones. Specifically, bioidentical progesterone demonstrates favorable outcomes in terms of cardiovascular system, breast cancer incidence, and menopausal symptom management. These differences underscore the significance of discerning between synthetic and bioidentical hormones in clinical practice and research (Moskowitz, 2006).

Safety Profile of Progesterone

Progesterone, including its bioidentical form, plays a crucial role in reproductive health. Clinical studies have extensively evaluated its safety profile across various formulations and administration routes. While synthetic progestins, like Provera and PremPro, have shown significant side effects, natural and micronized natural progesterone formulations exhibit milder adverse effects, positioning micronized natural progesterone as a safe alternative with effective therapeutic applications (Goletiani et al., 2007).

Progesterone in Ecotoxicological Research

The presence and impact of progestins, including synthetic variants, in environmental settings have raised concerns. These compounds are known to bind to various receptors, affecting aquatic life. Despite limited studies, the detectable presence of progestins in water bodies and their potential impact on reproduction in fish at low concentrations underscore the necessity for more comprehensive ecotoxicological research (Kumar et al., 2015).

Hormone Replacement Therapy and Progesterone

In the realm of hormone replacement therapy (HRT), the debate around the use of bioidentical hormones like Progesterone 3-biotin is ongoing. Bioidentical hormones are argued to be safer and more efficacious than traditional synthetic or animal-derived versions. Clinical and physiological data suggest that bioidentical progesterone carries a lower risk for diseases such as breast cancer and cardiovascular disease, making it a preferred choice in HRT (Holtorf, 2009).

Non-Genomic Progesterone Actions in Reproduction

Progesterone's role extends beyond genomic regulation, significantly influencing female reproductive events. Rapid non-genomic signaling by progesterone and its interactions with various receptors play a critical role in its function, impacting various reproductive tissues. This complex interaction, while essential, presents challenges and necessitates further exploration to understand progesterone's full therapeutic potential (Gellersen et al., 2008).

properties

Product Name |

Progesterone 3-biotin |

|---|---|

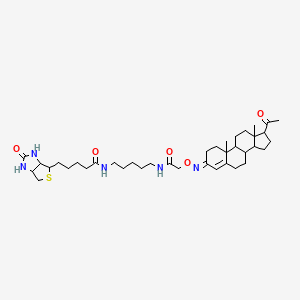

Molecular Formula |

C38H59N5O5S |

Molecular Weight |

698 |

IUPAC Name |

N-[5-[[2-[(E)-(17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C38H59N5O5S/c1-24(44)28-13-14-29-27-12-11-25-21-26(15-17-37(25,2)30(27)16-18-38(28,29)3)43-48-22-34(46)40-20-8-4-7-19-39-33(45)10-6-5-9-32-35-31(23-49-32)41-36(47)42-35/h21,27-32,35H,4-20,22-23H2,1-3H3,(H,39,45)(H,40,46)(H2,41,42,47)/b43-26+ |

InChI Key |

YDTYUCKIDRPFKB-BCBUBDITSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC34C)C |

synonyms |

N-(5-(2-(((E)-(17-acetyl-10,13-dimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H,6H,10H)-ylidene)amino)oxy)acetamido)pentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.